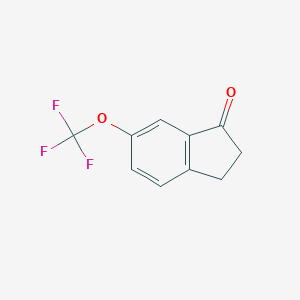

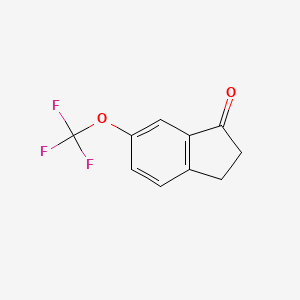

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)15-7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUMKWGNHPAWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS No. 185388-85-6). This molecule is of significant interest to the pharmaceutical and agrochemical industries, primarily due to the strategic incorporation of the trifluoromethoxy (-OCF3) group onto a versatile indanone scaffold. The trifluoromethoxy group is a powerful bioisostere that can enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] This document, intended for researchers, medicinal chemists, and drug development professionals, details the compound's chemical identity, summarizes its key physical properties, outlines robust experimental protocols for its characterization, and discusses the implications of its physicochemical profile for research and development.

Introduction: The Strategic Value of a Fluorinated Indanone

The Indanone Scaffold in Medicinal Chemistry

The 2,3-dihydro-1H-inden-1-one, or indanone, core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure serves as a valuable template for constructing molecules that can interact with a wide range of biological targets. Indanones are key intermediates in the synthesis of numerous biologically active compounds, including selective androgen receptor modulators and various heterocyclic systems.[2][3] The ability to functionalize both the aromatic ring and the aliphatic portion of the indanone skeleton allows for fine-tuning of a molecule's steric and electronic properties to achieve desired pharmacological effects.

The Trifluoromethoxy Group: A Key Enabler in Modern Drug Design

The substitution of hydrogen atoms or methyl groups with trifluoromethoxy (-OCF3) groups has become a cornerstone of modern drug design.[1] This functional group imparts several advantageous properties:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by cytochrome P450 enzymes.[1] This often leads to an increased in vivo half-life and improved bioavailability.

-

Increased Lipophilicity: The -OCF3 group is highly lipophilic (Hansch π value ≈ +1.04), which can significantly improve a compound's ability to cross cellular membranes and the blood-brain barrier.

-

Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, altering ionization states at physiological pH and thereby influencing receptor binding and solubility.

-

Unique Conformational Effects: The steric bulk and electronic nature of the group can enforce specific molecular conformations that may be optimal for target engagement.

By incorporating this group at the 6-position of the indanone ring, this compound is engineered to leverage these benefits, making it a highly valuable building block for novel therapeutic agents.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 185388-85-6

-

Molecular Formula: C₁₀H₇F₃O₂[4]

-

SMILES: C1CC(=O)C2=C1C=CC(=C2)OC(F)(F)F[4]

Core Physicochemical Properties

A summary of the known and predicted physicochemical data for this compound is presented below. The lack of experimentally determined values for properties like melting and boiling points in public databases highlights the need for the robust characterization protocols detailed in Section 4.0.

| Property | Value | Source |

| Molecular Weight | 216.16 g/mol | American Elements[4] |

| Appearance | Not specified | American Elements[4] |

| Melting Point | Not available | American Elements[4] |

| Boiling Point | Not available | American Elements[4] |

| Density | Not available | American Elements[4] |

| Predicted Boiling Point | ~250 °C (Predicted for the related alcohol) | ChemicalBook[5] |

| Predicted Density | ~1.4 g/cm³ (Predicted for the related alcohol) | ChemicalBook[5] |

The high lipophilicity conferred by the trifluoromethoxy group suggests that this compound will exhibit excellent solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, while demonstrating poor solubility in aqueous media. This property is a critical consideration for selecting appropriate solvent systems for reaction chemistry, purification, and formulation.

Spectroscopic and Analytical Characterization (Predicted)

While specific spectra for this compound are not publicly available, a robust spectroscopic profile can be predicted based on its structure and data from analogous compounds.[6]

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region (δ 7.2-7.8 ppm): Three signals are expected. A doublet corresponding to the proton at C7, a doublet for the proton at C4, and a singlet-like signal for the proton at C5. The electron-withdrawing nature of the -OCF₃ and carbonyl groups will influence these shifts.

-

Aliphatic Region (δ 2.5-3.5 ppm): Two triplets are expected, corresponding to the two methylene groups (-CH₂-) at positions C2 and C3. The protons at C2, adjacent to the carbonyl, will likely appear further downfield.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon (δ > 195 ppm): A characteristic signal for the ketone C=O.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons.

-

Trifluoromethoxy Carbon (δ ~120 ppm): A quartet (J ≈ 257 Hz) due to coupling with the three fluorine atoms.

-

Aliphatic Carbons (δ 25-40 ppm): Two signals for the methylene carbons at C2 and C3.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

A single, sharp singlet is expected (δ -58 to -60 ppm), characteristic of the -OCF₃ group. The absence of other fluorine-containing moieties simplifies the spectrum, making ¹⁹F NMR an excellent tool for monitoring reactions and assessing purity.

-

-

Mass Spectrometry (EI-MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 216. Key fragmentation patterns would likely involve the loss of CO (m/z = 188) and subsequent rearrangements of the indanone core.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band between 1690-1715 cm⁻¹ corresponding to the C=O stretch of the aromatic ketone.

-

Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

-

C-O stretching bands associated with the ether linkage.

-

Experimental Protocols for Physicochemical Analysis

To ensure the trustworthiness and validity of research data, the following self-validating protocols are recommended for the comprehensive characterization of this compound.

Diagram: Workflow for Comprehensive Physicochemical Characterization

Caption: Logical workflow for the complete physicochemical analysis of a new chemical entity.

Protocol for Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Rationale: Reverse-phase HPLC (RP-HPLC) is the method of choice due to the compound's lipophilic nature. A C18 stationary phase provides excellent retention, while a UV detector is suitable for the chromophoric indanone system.

-

Methodology:

-

System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 40% B, increase linearly to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 40% B over 1 minute, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Prepare a stock solution of 1 mg/mL in Acetonitrile. Dilute to a working concentration of 0.1 mg/mL.

-

Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

Protocol for Determination of Melting Point via Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a highly accurate and reproducible melting point, which is a critical indicator of purity. It also reveals other thermal events such as phase transitions or decomposition.

-

Methodology:

-

System: TA Instruments Q2000 DSC or equivalent.

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a Tzero aluminum pan. Crimp the pan with a hermetic lid.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

-

Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature and enthalpy of fusion (J/g) should also be recorded.

-

Synthesis and Applications in Drug Discovery

Synthetic Pathways

The synthesis of substituted 1-indanones is well-established in the literature. A common and effective approach is the intramolecular Friedel-Crafts acylation.[7] For this compound, a plausible route would involve the cyclization of 3-(4-(trifluoromethoxy)phenyl)propanoic acid or its corresponding acid chloride, using a strong acid catalyst such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid.[7]

Diagram: Influence of the Trifluoromethoxy Group on Drug Properties

Caption: Key impacts of the trifluoromethoxy group in medicinal chemistry.

Potential Applications

The combination of the indanone scaffold and the trifluoromethoxy group makes this compound a highly attractive starting point for drug discovery programs targeting a variety of diseases. Given the known activities of related fluorinated molecules, potential therapeutic areas include:

-

Oncology: As a precursor for kinase inhibitors or receptor antagonists.[8]

-

Neuroscience: For the development of agents targeting CNS disorders, where blood-brain barrier penetration is essential.

-

Metabolic Diseases: As a building block for modulators of nuclear receptors.

The presence of the ketone functional group provides a convenient handle for further chemical modification, such as reductive amination to introduce diverse side chains or conversion to other heterocyclic systems.

Conclusion

This compound is a chemical entity of high strategic value for modern chemical research, particularly in drug discovery. Its physicochemical profile is dominated by the effects of the trifluoromethoxy group, which imparts high lipophilicity and metabolic stability. While publicly available experimental data is scarce, its properties can be reliably predicted and must be confirmed using the rigorous analytical protocols outlined in this guide. The insights provided herein are intended to empower researchers to fully leverage the potential of this versatile fluorinated building block in the development of next-generation therapeutics and advanced materials.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Supporting Information for a relevant chemical synthesis. (n.d.). Retrieved from [Link]

-

Ali, M. A., et al. (2011). (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1045. Retrieved from [Link]

-

Ferreira, B. R. S., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(23), 7854. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

van Oeveren, A., et al. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of Medicinal Chemistry, 49(21), 6143-6. Retrieved from [Link]

-

Hughes, L., et al. (2021). Discovery of (R)‑6-(1-(8-Fluoro-6-(1-methyl‑1H‑pyrazol-4-yl)-[4][5][9]triazolo[4,3‑a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)‑one (AMG 337), a Potent and Selective Inhibitor of MET. ACS Publications. Retrieved from [Link]

-

Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. (R)-2,3-Dihydro-6-(trifluoromethoxy)-1H-inden-1-ol CAS#: 1270293-81-6 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. acs.figshare.com [acs.figshare.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of significant interest in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a robust and validated synthetic protocol via intramolecular Friedel-Crafts acylation, and thorough analytical characterization methodologies. Furthermore, it explores the strategic importance of the trifluoromethoxy-substituted indanone scaffold in the design of novel therapeutic agents, drawing upon field-proven insights and authoritative literature. Safety and handling protocols are also addressed to ensure responsible laboratory practice. This document is intended to be an essential resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Strategic Value of Fluorinated Indanones in Drug Discovery

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy (-OCF₃) group, has become a cornerstone of modern drug design.[3] The -OCF₃ group offers a unique combination of properties:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, which can prolong the in-vivo half-life of a drug candidate.[3]

-

Modulation of Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[3]

-

Altered Electronic Properties: As a strong electron-withdrawing group, the -OCF₃ substituent can significantly influence the acidity and basicity of nearby functional groups, thereby modulating binding affinities with target proteins.[3]

-

Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic profile to optimize its pharmacological activity.

The convergence of the indanone scaffold with the trifluoromethoxy group in this compound presents a molecule with considerable potential as a building block for the synthesis of novel therapeutics, particularly in the areas of neurodegenerative diseases and oncology.[4][5]

Chemical Identity and Physicochemical Properties

Chemical Name: this compound CAS Number: 185388-85-6[6][7][8][9][10] Molecular Formula: C₁₀H₇F₃O₂[6][7] Molecular Weight: 216.16 g/mol [6]

Structure:

Figure 1: Chemical structure of this compound.[11]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | General knowledge |

| PubChem CID | 21461207 | [6][11] |

Synthesis of this compound: A Validated Protocol

The most direct and reliable method for the synthesis of this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[12][13] This protocol outlines a two-step process starting from the commercially available 3-(4-(trifluoromethoxy)phenyl)propanoic acid.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 3-(4-(trifluoromethoxy)phenyl)propanoyl chloride

This initial step converts the carboxylic acid to the more reactive acyl chloride, which is necessary for the subsequent intramolecular cyclization.

Materials:

-

3-(4-(trifluoromethoxy)phenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Protocol:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-(trifluoromethoxy)phenyl)propanoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution.[14][15]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas (HCl and SO₂ if using SOCl₂, or HCl, CO, and CO₂ if using oxalyl chloride) ceases.

-

Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the methyl ester.

-

Once the reaction is complete, remove the excess thionyl chloride/oxalyl chloride and DCM under reduced pressure. The resulting crude 3-(4-(trifluoromethoxy)phenyl)propanoyl chloride is used in the next step without further purification.

Part 2: Intramolecular Friedel-Crafts Acylation

This is the key ring-closing step to form the indanone structure.

Materials:

-

Crude 3-(4-(trifluoromethoxy)phenyl)propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice-cold dilute hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.3 eq) in anhydrous DCM at 0 °C.

-

Dissolve the crude 3-(4-(trifluoromethoxy)phenyl)propanoyl chloride from the previous step in anhydrous DCM and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred suspension of AlCl₃ at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and cold 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.2-7.8 ppm. The proton ortho to the carbonyl group will likely be the most downfield. A singlet or narrow multiplet for the proton at C7, a doublet for the proton at C5, and a doublet for the proton at C4 are expected. Aliphatic Protons: Two triplets in the range of δ 2.6-3.2 ppm, each integrating to 2H, corresponding to the two methylene groups of the five-membered ring. |

| ¹³C NMR | Carbonyl Carbon: A signal around δ 205 ppm. Aromatic Carbons: Signals in the range of δ 120-160 ppm. The carbon bearing the trifluoromethoxy group will appear as a quartet due to C-F coupling. Aliphatic Carbons: Two signals in the range of δ 25-40 ppm. |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group. |

| IR (Infrared) Spectroscopy | A strong absorption band in the range of 1690-1710 cm⁻¹ corresponding to the C=O stretch of the α,β-unsaturated ketone. Strong C-F stretching bands are expected in the region of 1100-1300 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 216.04. Characteristic fragmentation patterns include the loss of CO (m/z = 188) and subsequent fragments. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Inhalation: May be harmful if inhaled. May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation. Avoid contact with skin. In case of contact, wash immediately with soap and water.

-

Eye Contact: May cause serious eye irritation. In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of potential therapeutic agents. The indanone core itself has been identified as a key pharmacophore in numerous approved drugs and clinical candidates.[1][2]

Enzyme Inhibition

The electrophilic carbonyl group of the indanone ring system can participate in key binding interactions with the active sites of various enzymes. The trifluoromethoxy substituent can further enhance binding affinity and selectivity. For instance, indanone derivatives have been investigated as inhibitors of:

-

Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. The indanone moiety is a core component of the blockbuster drug Donepezil.[20]

-

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of Parkinson's disease and depression. Substituted indanones have shown potent and selective inhibition of MAO-B.[8]

-

Other Kinases and Proteases: The indanone scaffold can be elaborated to target a wide range of other enzymes implicated in diseases such as cancer and inflammation.[4][5]

Neurodegenerative Diseases

Given the prevalence of the indanone core in neuroactive compounds, this compound is a promising starting material for the development of novel agents for neurodegenerative disorders. The trifluoromethoxy group can enhance blood-brain barrier penetration, a critical attribute for centrally acting drugs.[3]

Anticancer and Anti-inflammatory Agents

Fluorinated indanone derivatives have demonstrated significant antiproliferative and anti-inflammatory activities in preclinical studies.[4][5] The ability of these compounds to modulate key signaling pathways involved in cell growth and inflammation makes them attractive candidates for further development in oncology and immunology.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and scalable process. The unique combination of the indanone scaffold and the trifluoromethoxy group provides a powerful platform for the design and synthesis of novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic properties. This technical guide serves as a comprehensive resource for researchers to facilitate the synthesis, characterization, and application of this valuable compound in the pursuit of new drug discoveries.

References

-

American Elements. This compound.

-

MolCore. This compound.

-

Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity.

-

Arctom. This compound.

-

INDOFINE Chemical Company, Inc. Safety Data Sheet.

-

Fluorochem. Safety Data Sheet.

-

Angene Chemical. Safety Data Sheet.

-

Sigma-Aldrich. This compound.

-

LookChem. 6-(Trifluoromethyl)-1-indanone MSDS.

-

PubChem. This compound.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

BenchChem. Comparative Analysis of Fluorinated Indanone Derivatives in Preclinical Research.

-

ResearchGate. Synthesis of 5-trifluoromethyl-2-indanone.

-

Apollo Scientific. 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-indole Safety Data Sheet.

-

MDPI. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features.

-

ChemicalBook. (R)-2,3-Dihydro-6-(trifluoromethoxy)-1H-inden-1-ol.

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.

-

Organic Syntheses. Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.

-

PubMed. Recent developments in biological activities of indanones.

-

ResearchGate. Synthesis of 1-Indanones by Intramolecular Friedel-Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3.

-

ResearchGate. Recent developments in biological activities of indanones.

-

Applichem. 1H-Inden-1-one, 2,3-dihydro-6-(trifluoromethyl)-.

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.

-

BenchChem. Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.

-

BenchChem. The Multifaceted Biological Activities of 5-Fluoro-1-indanone Derivatives: A Comparative Guide.

-

BenchChem. The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide.

-

Matrix Fine Chemicals. 6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE.

-

PubMed. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders.

-

Organic Syntheses. o- AND p-PROPIOPHENOL.

-

Semantic Scholar. Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3.

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.

-

ChemSynthesis. 3-(4-methoxyphenyl)propanoyl chloride.

-

ChemSynthesis. 2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol.

-

Wikipedia. Propionyl chloride.

-

University of Michigan Deep Blue. Synthesis of sulfonyl chloride substrate precursors.

-

J&K Scientific. 6-Fluoro-2,3-dihydro-1H-inden-1-one.

-

BLD Pharm. 2,3-Dihydro-1H-inden-1-one.

-

PrepChem. Preparation of propionyl chloride.

-

Ambeed. 2,3-Dihydro-1H-inden-1-one.

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. americanelements.com [americanelements.com]

- 7. keyorganics.net [keyorganics.net]

- 8. molcore.com [molcore.com]

- 9. arctomsci.com [arctomsci.com]

- 10. CAS 185388-85-6 | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | C10H7F3O2 | CID 21461207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 15. prepchem.com [prepchem.com]

- 16. indofinechemical.com [indofinechemical.com]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 18. angenechemical.com [angenechemical.com]

- 19. 6-(Trifluoromethyl)-1-indanone MSDS CasNo.68755-37-3 [lookchem.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Trifluoromethoxy-Substituted Indanones: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Convergence of a Privileged Scaffold and a "Super-Halogen"

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a constant exercise in molecular optimization. Success often hinges on the strategic combination of a reliable structural framework—a "privileged scaffold"—with functional groups that enhance desired pharmacological properties. The indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, has long been recognized as such a scaffold, forming the basis of numerous biologically active compounds, including the FDA-approved Alzheimer's drug, Donepezil.[1][2] Its rigid structure provides a well-defined orientation for substituents to interact with biological targets.

This guide focuses on the intersection of the indanone scaffold with a functional group of increasing importance: the trifluoromethoxy (-OCF₃) group. Often termed a "super-halogen" or "pseudo-halogen," the -OCF₃ group offers a unique constellation of properties that make it highly attractive for drug design.[3] It is strongly electron-withdrawing and significantly more lipophilic than a methoxy group, which can enhance cell membrane permeability and oral bioavailability.[3][4] Crucially, the high strength of the C-F bonds imparts exceptional metabolic stability, protecting drug candidates from enzymatic degradation and potentially extending their in-vivo half-life.[4][5]

The strategic incorporation of the -OCF₃ group into the indanone framework creates a class of molecules with immense therapeutic potential. This document provides an in-depth technical exploration of these compounds, from their rational design and synthesis to their biological evaluation and mechanism of action, tailored for researchers and drug development professionals.

The "Why": Rationale for Trifluoromethoxylation of the Indanone Core

The decision to functionalize the indanone scaffold with a trifluoromethoxy group is a deliberate one, driven by the desire to overcome common drug development hurdles.

-

Enhanced Lipophilicity and Permeability: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[6] This property is critical for improving a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for targeting neurological disorders.[5][7]

-

Metabolic Stability: A primary failure point for drug candidates is rapid metabolic breakdown. The -OCF₃ group is exceptionally resistant to metabolic processes, particularly oxidative degradation by cytochrome P450 enzymes.[4][7] Substituting a metabolically vulnerable group (like a methoxy group) with -OCF₃ is a proven strategy to increase a compound's half-life and reduce patient dosing frequency.[6]

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the -OCF₃ group can significantly alter the pKa of nearby functionalities and the overall electronic profile of the molecule.[3] This can fine-tune binding interactions with target proteins, potentially increasing potency and selectivity.

-

Binding Interactions: The O-CF₃ group typically orients itself orthogonally to an adjacent aromatic plane, which can be leveraged to establish additional beneficial binding interactions within a protein's active site.[7]

This strategic functionalization is best visualized as a logical workflow in early-phase drug discovery.

Caption: Drug discovery workflow for trifluoromethoxy-substituted indanones.

Synthesis of Trifluoromethoxy-Substituted Indanones

The synthesis of these target molecules typically involves either the introduction of the trifluoromethoxy group onto a pre-existing indanone core or the construction of the indanone ring from a trifluoromethoxy-substituted precursor. A common and effective approach is the intramolecular Friedel-Crafts acylation of a trifluoromethoxy-substituted arylpropanoic acid.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a representative synthesis of a 5-(trifluoromethoxy)-1-indanone, a key intermediate for further derivatization.

Objective: To synthesize 5-(trifluoromethoxy)-1-indanone from 3-(4-(trifluoromethoxy)phenyl)propanoic acid.

Materials:

-

3-(4-(trifluoromethoxy)phenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 3-(4-(trifluoromethoxy)phenyl)propanoic acid in a minimal amount of anhydrous DCM.

-

Add 2.0 equivalents of thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux gently for 2 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride. Causality Note: This step converts the carboxylic acid into a more reactive acyl chloride, which is necessary for the subsequent intramolecular electrophilic aromatic substitution.

-

-

Intramolecular Friedel-Crafts Acylation:

-

Cool a suspension of 1.2 equivalents of anhydrous aluminum chloride in anhydrous DCM to 0 °C under a nitrogen atmosphere.

-

Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours. Causality Note: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion which then attacks the electron-rich aromatic ring to close the five-membered ring.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 5-(trifluoromethoxy)-1-indanone.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

-

Biological Activities and Quantitative Data

Trifluoromethoxy-substituted indanones have been investigated for a range of biological activities, primarily leveraging the established therapeutic potential of the indanone scaffold in neurodegenerative diseases and oncology.[1][8]

Neuroprotective Activity: MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the brain that degrades dopamine. Its inhibition is a validated therapeutic strategy for Parkinson's disease.[2][9] Certain substituted 1-indanones are known to be effective and selective MAO-B inhibitors.[9] The introduction of the lipophilic and electron-withdrawing -OCF₃ group can enhance binding affinity and brain penetration.

Caption: Mechanism of MAO-B inhibition by trifluoromethoxy-indanones.

Anticancer and Anti-inflammatory Activity

The indanone scaffold is also present in compounds with potent anti-inflammatory and anticancer properties, often linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) or the disruption of tubulin polymerization.[8][9] Fluorinated indanone derivatives have shown promise by inducing apoptosis and inhibiting angiogenesis in cancer models.[10]

Table 1: Illustrative Biological Activity of Substituted Indanones (Note: Data for directly trifluoromethoxy-substituted indanones is emerging. This table includes representative data from related substituted indanones to illustrate potential activity ranges.)

| Compound Class | Target / Cell Line | Biological Activity | Potency (IC₅₀) | Reference |

| C6-Substituted 1-Indanones | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Varies (Potent & Selective) | [9] |

| 2-Benzylidene-1-Indanones | Tubulin Polymerization | Inhibition | 0.62–2.04 µM | [9] |

| Fluorinated Benzylidene Indanone | MCF-7 (Breast Cancer) | Cytotoxicity / Antiproliferative | Potent (Comparable to 5-FU) | [10] |

| Ferulic Acid-derived Indanones | Acetylcholinesterase (AChE) | Enzyme Inhibition | Varies | [9] |

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized trifluoromethoxy-substituted indanones against a cancer cell line (e.g., MCF-7).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

MCF-7 human breast cancer cells

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound (trifluoromethoxy-substituted indanone) dissolved in DMSO

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Culture MCF-7 cells to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in culture media. A typical concentration range might be 0.01 µM to 100 µM. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

-

Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include "vehicle control" (media with DMSO) and "untreated control" wells.

-

Incubate the plate for 48-72 hours. Causality Note: This incubation period allows the compound sufficient time to exert its cytotoxic or anti-proliferative effects.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the media from each well.

-

Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

Conclusion and Future Outlook

The synthesis and evaluation of trifluoromethoxy-substituted indanones represent a highly rational approach in modern drug discovery. By combining a scaffold with proven biological relevance with a functional group that confers superior pharmacokinetic properties, researchers can generate novel drug candidates with a higher probability of success.[6][8] The exceptional metabolic stability and enhanced lipophilicity imparted by the -OCF₃ group make these compounds particularly promising for treating chronic conditions, such as neurodegenerative diseases and cancer, where long-term efficacy and patient compliance are paramount.[4][7] Future research should focus on expanding the library of these compounds, exploring substitutions at various positions on the indanone ring, and conducting in-depth structure-activity relationship (SAR) studies to identify lead candidates for further preclinical and clinical development.

References

-

Kwiecień, H., & Staśko, P. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1-33. [Link]

-

Iakovenko, R. O., Chicca, A., Nieri, D., Reynoso-Moreno, I., Gertsch, J., Krasavin, M., & Vasilyev, A. V. (2019). Synthesis of various arylated trifluoromethyl substituted indanes and indenes, and study of their biological activity. ResearchGate. [Link]

-

Liang, Y., Maeno, M., Zhao, Z., & Shibata, N. (2019). Enantioselective Benzylation and Allylation of α-Trifluoromethoxy Indanones under Phase-Transfer Catalysis. ResearchGate. [Link]

-

Kwiecień, H., & Staśko, P. (2018). Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Sloop, J. C., et al. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. ResearchGate. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Kim, Y., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC - PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]

-

Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. PubMed. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Camps, F., et al. (1990). Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. PubMed. [Link]

-

Kumar, A., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. [Link]

-

Sloop, J. C., et al. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. ResearchGate. [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 21. [Link]

-

Novás, M., & Matos, M. J. (2025). Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. [Link]

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Therapeutic Target Landscape of 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Executive Summary

The escalating prevalence of neurodegenerative and inflammatory disorders necessitates the urgent discovery of novel, efficacious therapeutic agents. The indanone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific indanone derivative, 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one. The incorporation of a trifluoromethoxy group is of significant interest in drug discovery, as it can enhance metabolic stability, improve lipophilicity, and optimize binding to biological targets.[3][4] This document outlines a strategic, multi-pronged approach to elucidate the compound's mechanism of action, focusing on key targets implicated in neurodegeneration and inflammation. We will delve into the rationale for target selection and provide detailed, actionable experimental workflows for target validation, empowering research scientists and drug development professionals to accelerate the therapeutic development of this promising molecule.

Introduction: The Therapeutic Promise of the Indanone Scaffold

The 1-indanone core is a key structural motif found in numerous bioactive molecules and natural products.[3] Its versatility allows for facile chemical modification, enabling the fine-tuning of pharmacological properties. The clinical success of the indanone-derived drug, Donepezil, for the treatment of Alzheimer's disease has catalyzed significant interest in this chemical class.[5][6] Research has revealed that indanone derivatives can modulate the activity of several enzymes and signaling pathways critically involved in the pathophysiology of various neurological disorders.[5]

The subject of this guide, this compound, possesses a unique combination of the indanone framework and a trifluoromethoxy substituent. The trifluoromethoxy group is known to confer desirable pharmacokinetic properties, such as enhanced metabolic stability and blood-brain barrier permeability, making it an attractive moiety for CNS-acting drugs.[4] This guide will systematically explore the most probable therapeutic targets for this compound, providing a roadmap for its preclinical evaluation.

Primary Therapeutic Target Hypothesis: Monoamine Oxidase-B (MAO-B) Inhibition

Mechanistic Rationale

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[7] There are two main isoforms, MAO-A and MAO-B. Elevated MAO-B levels are associated with neurodegenerative diseases like Parkinson's and Alzheimer's disease.[8][9] Inhibition of MAO-B increases dopamine levels in the brain, which can help alleviate motor symptoms in Parkinson's disease.[9] Furthermore, MAO-B inhibitors may possess neuroprotective properties by preventing the formation of harmful byproducts from dopamine breakdown.[9] The indanone scaffold is a known inhibitor of both MAO-A and MAO-B, making MAO-B a prime therapeutic target for this compound.[5][10]

Experimental Workflow for MAO-B Target Validation

A systematic approach is required to confirm MAO-B as a direct target and to characterize the inhibitory potential of this compound.

Caption: A stepwise workflow for validating MAO-B as a target.

Objective: To determine the direct inhibitory effect of this compound on MAO-B activity.

Protocol:

-

Reagents and Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorescent assay)

-

This compound (test compound)

-

Known MAO-B inhibitor (e.g., selegiline) as a positive control

-

96-well microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the test compound to create a range of concentrations.

-

In a 96-well plate, add the MAO-B enzyme, Amplex® Red reagent, and horseradish peroxidase.

-

Add the test compound dilutions and the positive control to their respective wells.

-

Initiate the reaction by adding the MAO-B substrate.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 571 nm excitation, 585 nm emission) at multiple time points.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Objective: To quantify the potency of this compound as an MAO-B inhibitor.

Protocol:

-

Plot the percent inhibition values against the logarithm of the test compound concentrations.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Objective: To assess the selectivity of the compound for MAO-B over MAO-A.

Protocol:

-

Perform the same enzymatic inhibition assay as described in Step 1, but using recombinant human MAO-A enzyme and a specific MAO-A substrate (e.g., kynuramine).

-

Determine the IC50 value for MAO-A inhibition.

-

Calculate the selectivity index (SI) as the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A high SI value indicates greater selectivity for MAO-B.

| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) |

| This compound | Hypothetical | Hypothetical | Hypothetical |

| Selegiline (Positive Control) | Literature | Literature | Literature |

Secondary Therapeutic Target Hypothesis: Acetylcholinesterase (AChE) Inhibition

Mechanistic Rationale

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease to improve cognitive function.[11] Numerous indanone derivatives have been reported as potent AChE inhibitors.[11][12][13]

Experimental Workflow for AChE Target Validation

Caption: A workflow for the validation of AChE as a therapeutic target.

Objective: To measure the inhibitory activity of this compound against AChE.

Protocol:

-

Reagents and Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound (test compound)

-

Donepezil (positive control)

-

96-well microplates

-

Microplate reader (visible absorbance)

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO and serially dilute.

-

In a 96-well plate, add buffer, DTNB, and the test compound dilutions or positive control.

-

Add the AChE enzyme and incubate.

-

Initiate the reaction by adding the acetylthiocholine iodide substrate.

-

Monitor the change in absorbance at 412 nm over time. The rate of color change is proportional to AChE activity.

-

Calculate the percent inhibition for each concentration.

-

Objective: To quantify the potency and selectivity of the compound.

Protocol:

-

Determine the IC50 value for AChE inhibition as described for MAO-B.

-

To assess selectivity, perform the same assay using butyrylcholinesterase (BuChE) and its specific substrate, butyrylthiocholine iodide.

-

Calculate the selectivity index (SI = IC50 BuChE / IC50 AChE).

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (SI) |

| This compound | Hypothetical | Hypothetical | Hypothetical |

| Donepezil (Positive Control) | Literature | Literature | Literature |

Tertiary Therapeutic Target Hypothesis: Modulation of Neuroinflammation

Mechanistic Rationale

Neuroinflammation is a common feature of many neurodegenerative diseases and is characterized by the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[14][15] Chronic neuroinflammation contributes to neuronal damage and disease progression.[14] Some indanone derivatives have shown potential in modulating neuroinflammatory responses.[16][17]

Experimental Workflow for Assessing Anti-Neuroinflammatory Activity

Caption: A workflow to investigate the anti-neuroinflammatory properties.

Objective: To evaluate the ability of this compound to suppress inflammatory responses in microglia.

Protocol:

-

Cell Culture: Culture a murine or human microglial cell line (e.g., BV-2 or HMC3).

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Nitric Oxide Measurement: After 24 hours, measure the accumulation of nitrite (a stable product of nitric oxide) in the culture medium using the Griess reagent.

-

Cytokine Quantification: Collect the cell culture supernatant and quantify the levels of TNF-α and IL-1β using ELISA kits.

| Treatment | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | Baseline | Baseline | Baseline |

| LPS only | Increased | Increased | Increased |

| LPS + this compound (low dose) | Hypothetical | Hypothetical | Hypothetical |

| LPS + this compound (high dose) | Hypothetical | Hypothetical | Hypothetical |

Conclusion and Future Directions

This technical guide has outlined a rational and systematic approach to elucidating the therapeutic targets of this compound. The primary hypotheses focus on MAO-B and AChE inhibition, with a secondary line of investigation into the modulation of neuroinflammation. The provided experimental workflows offer a clear path for in vitro and cell-based validation. Positive results from these studies would provide a strong rationale for advancing this compound into more complex preclinical models, including in vivo efficacy studies in animal models of neurodegenerative diseases and comprehensive ADME/Tox profiling. The unique structural features of this compound, combined with the proven therapeutic potential of the indanone scaffold, position it as a highly promising candidate for the development of next-generation therapeutics for neurological disorders.

References

-

The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders. J Chem Neuroanat. 2021 Jul:114:101957. 7

-

Novel Therapeutic Targets in Neuroinflammation and Neuropathic Pain. PubMed Central. 18

-

Monoamine oxidase. Wikipedia.

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.

-

Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. PubMed.

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. ScienceDirect.

-

New Therapeutic Targets for Neuroinflammation and Neurodegeneration. MDPI.

-

Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. PubMed.

-

Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. MDPI.

-

Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis. Frontiers.

-

Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. PubMed.

-

Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega.

-

Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. PubMed.

-

An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing.

-

The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets. PubMed Central.

-

2-Benzylidene-1-indanone Derivatives as Inhibitors of Monoamine Oxidase. PubMed.

-

Therapeutic Role and Drug Delivery Potential of Neuroinflammation as a Target in Neurodegenerative Disorders. ACS Publications.

-

Synthesis route for the designed indanone derivatives. Reagents and conditions. ResearchGate.

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. ResearchGate.

-

6-(Trifluoromethyl)-1-indanone. Smolecule.

-

Application of Indanones in the Synthesis of Neuroprotective Agents: Application Notes and Protocols. Benchchem.

-

Therapeutic approaches to the treatment of neuroinflammatory diseases. Semantic Scholar.

-

Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed.

-

5-(2-(Trifluoromethoxy)phenyl)-1-indanone. Benchchem.

-

Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. MDPI.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.

-

Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ResearchGate.

-

1H-Inden-1-one, 2,3-dihydro-6-(trifluoromethyl)-. Appchem.

-

6-Trifluoromethoxy-indan-1-one. ChemBK.

-

Synthesis of 1-indanones with a broad range of biological activity. ResearchGate.

-

(E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. NIH.

-

6-Fluoro-2,3-dihydro-1H-inden-1-one. J&K Scientific.

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]

- 9. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 10. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel Therapeutic Targets in Neuroinflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Introduction

6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS No: 185388-85-6) is a fluorinated organic compound of increasing interest within pharmaceutical and materials science research.[1] Its structure, featuring an indanone core functionalized with a trifluoromethoxy group, makes it a valuable synthetic intermediate. The trifluoromethoxy (-OCF3) group is a key pharmacophore used in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and membrane permeability. Understanding the fundamental solubility and stability characteristics of this molecule is therefore a critical prerequisite for its effective application in drug discovery, formulation development, and process chemistry.

This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering not only theoretical insights but also actionable experimental protocols to empower confident and reproducible research. The methodologies described are grounded in established principles and regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH).[2][3]

Physicochemical Properties

A foundational understanding of the key physicochemical parameters of this compound is essential for predicting its behavior in various experimental and physiological systems.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 185388-85-6 | [1] |

| Molecular Formula | C₁₀H₇F₃O₂ | [1] |

| Molecular Weight | 218.16 g/mol | [4] |

| Appearance | Predicted: White to off-white solid | - |

| Predicted LogP | ~2.5 - 3.5 | Theoretical |

| pKa | Not ionizable in physiological pH range | Theoretical |

Note: The predicted LogP value suggests significant lipophilicity, which has direct implications for its solubility, favoring organic solvents over aqueous media.

Solubility Profile

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in drug formulations. The structural features of this compound—a planar, aromatic indanone core combined with a highly lipophilic -OCF3 group—dictate its solubility behavior.

Predicted Solubility Characteristics

Direct experimental solubility data for this specific compound is not widely published. However, based on its chemical structure, we can establish a reliable predicted solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low / Insoluble | The molecule is predominantly non-polar and lacks easily ionizable functional groups for pH-mediated solubility enhancement. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | These solvents can effectively solvate the molecule through dipole-dipole interactions with the ketone moiety. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The alkyl chain of the alcohols can interact with the hydrophobic regions, while the hydroxyl group interacts with the ketone. |

| Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | High | The overall lipophilic nature of the compound promotes solubility in these solvents. |

| Hydrocarbon | Hexanes, Heptane | Low | Insufficient polarity to effectively solvate the ketone group. |

Experimental Workflow for Solubility Assessment

To move from prediction to empirical data, a systematic approach to solubility testing is required. The equilibrium shake-flask method is a gold-standard technique for this purpose. The causality behind this choice is its ability to ensure the solution has reached saturation, providing a true measure of equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. The key is to ensure solid remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C) for 24 to 48 hours. The extended time is crucial to ensure equilibrium is reached.

-

Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute this aliquot with a suitable mobile phase into a calibrated range and analyze using a validated reverse-phase HPLC (RP-HPLC) method with UV detection.

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to a standard calibration curve. This concentration represents the equilibrium solubility.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of a molecule is a cornerstone of drug development.[2] Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[3] This information is invaluable for developing stability-indicating analytical methods, improving formulations, and defining proper storage and handling conditions.[5]

The objective of a forced degradation study is not to completely destroy the molecule, but to induce a target degradation of approximately 5-20%, which is sufficient to detect and identify potential degradants without generating secondary or tertiary products that would not be relevant under normal storage conditions.[5]

Forced Degradation Experimental Design

A comprehensive stress testing protocol should investigate susceptibility to hydrolysis, oxidation, heat, and light, as mandated by ICH guidelines.[2]

Caption: Forced Degradation Study Workflow.

Detailed Protocols and Mechanistic Insights

For each condition, a sample of the compound is stressed alongside a control sample (stored at ambient temperature, protected from light) to allow for direct comparison.

A. Hydrolytic Stability

-

Protocol:

-

Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Incubate samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it (base for the acidic sample, acid for the basic sample), and dilute for HPLC analysis.

-

-

Expert Insights: The indanone core is generally stable to hydrolysis. However, the trifluoromethoxy group, while more robust than a simple methoxy ether, could be a potential site for hydrolysis under harsh basic conditions, potentially yielding a phenolic degradant. The choice of elevated temperature accelerates this process to a practical timeframe.

B. Oxidative Stability

-

Protocol:

-

Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Add a volume of 3% hydrogen peroxide (H₂O₂).

-

Store the sample at room temperature, protected from light, for up to 72 hours, analyzing at intermediate time points.

-

-

Expert Insights: The benzylic protons at the C2 position of the indanone ring are potential sites for oxidation. The aromatic ring itself could also be susceptible to oxidation, potentially forming N-oxide or hydroxylated species, although this is less common.

C. Thermal Stability (Thermolytic Degradation)

-

Protocol:

-

Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

-

Separately, expose a solution of the compound to the same temperature.

-

Analyze samples at set intervals.

-

-

Expert Insights: This test assesses the intrinsic thermal stability of the molecule. It is crucial for determining appropriate manufacturing (e.g., drying) and storage temperatures. Most degradation observed will likely be from interactions with trace oxygen or moisture, which is why testing both solid and solution states is informative.

D. Photostability

-

Protocol:

-

Expose solid and solution samples to a controlled light source that meets ICH Q1B specifications (providing both cool white fluorescent and near-UV light).

-

Simultaneously, run a dark control sample (wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.

-

Analyze after a specified exposure duration.

-

-

Expert Insights: The conjugated π-system of the aromatic ring and the ketone carbonyl group are strong chromophores that can absorb UV radiation. This energy can initiate photochemical reactions, leading to degradation. This test is critical for determining packaging requirements (e.g., amber vials, opaque containers).

The Role of Anhydrous Stress Conditions

In some cases, traditional aqueous stress testing may not reveal all potential degradation pathways, especially for compounds that might be processed in organic solvents.[6] While this compound is not a water-sensitive prodrug, considering anhydrous stress conditions (e.g., using AIBN for radical initiation in THF) can provide a more complete stability profile, particularly for understanding potential degradation during synthesis and purification steps.[6]

Conclusion

This compound is a lipophilic molecule with predictably low aqueous solubility and good solubility in common polar aprotic and non-polar organic solvents. Its stability profile must be empirically determined through a systematic forced degradation study. The primary areas of potential instability are likely photolytic degradation, due to its chromophoric nature, and potential susceptibility to harsh oxidative and basic conditions.

The protocols and workflows detailed in this guide provide a robust framework for researchers to thoroughly characterize the solubility and stability of this compound. This essential data package underpins rational formulation design, enables the development of validated, stability-indicating analytical methods, and ultimately accelerates the journey from chemical entity to a well-understood component of advanced materials or therapeutic agents.

References

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.

- Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research.

- This compound | CAS 185388-85-6. American Elements.

- (R)-2,3-Dihydro-6-(trifluoromethoxy)-1H-inden-1-ol. ChemicalBook.

- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider

- TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics.

Sources

A Researcher's Technical Guide to 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS: 185388-85-6)

Abstract

This technical guide provides an in-depth analysis of 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, a fluorinated organic compound of increasing interest to the pharmaceutical and agrochemical research sectors. The trifluoromethoxy (-OCF3) group imparts unique physicochemical properties that are highly sought after in modern drug design, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This document details the compound's chemical properties, outlines its commercial availability from key suppliers, explores its applications as a synthetic building block, and provides essential safety and handling protocols. It is intended to serve as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.

The Strategic Role of Trifluoromethoxylated Scaffolds in Drug Discovery

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent. Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety offers a distinct electronic and conformational profile.[1] It is a powerful electron-withdrawing group, which can significantly alter the pKa of nearby functionalities and influence a molecule's interaction with biological targets.